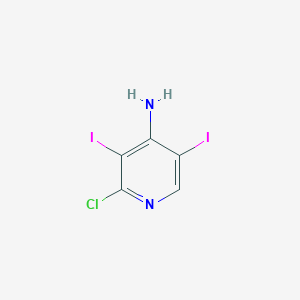

2-Chloro-3,5-diiodopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-diiodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBYPUPWCVKWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296368 | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-00-8 | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,5-diiodopyridin-4-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Chloro-3,5-diiodopyridin-4-amine

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with both electron-withdrawing halogens and an electron-donating amine group, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. The compound's strategic importance lies in its utility as a scaffold for constructing complex heterocyclic systems, which are prevalent in many biologically active molecules.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a central pyridine ring. The substitutions at key positions are critical to its chemical behavior:

-

Pyridine Ring : An aromatic, electron-deficient heterocycle that serves as the core scaffold.

-

2-Chloro Group : An electron-withdrawing chlorine atom that influences the ring's electronic density and provides a site for nucleophilic substitution or cross-coupling reactions.

-

3,5-Diiodo Groups : Two iodine atoms that are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Their steric bulk and electronic effects further modulate the molecule's reactivity.

-

4-Amine Group : A primary amine that acts as a nucleophile and a directing group, influencing the regioselectivity of further chemical transformations.

This specific arrangement of functional groups creates a molecule with multiple reactive handles, allowing for sequential and selective modifications.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 1171919-00-8[1][2][3] |

| Molecular Formula | C₅H₃ClI₂N₂[1][4] |

| Molecular Weight | 380.35 g/mol [1][4] |

| Physical Form | Solid |

| Melting Point | 158-159 °C[4] |

| Purity | Typically ≥95-97%[1][2] |

| InChI Key | ADBYPUPWCVKWCP-UHFFFAOYSA-N |

| Storage | Store at 2-8°C, shielded from light in a dry, sealed container[5] |

Molecular Structure Diagram

Caption: Logical flow from starting material to the final product.

Exemplary Synthesis Protocol (Adapted from Mono-iodination)

This protocol is based on established methods for the iodination of aminopyridines and serves as an illustrative example. [6][7][8]Optimization would be required for the specific synthesis of the di-iodo derivative.

Objective: To synthesize 2-chloro-3-iodopyridin-4-amine from 2-chloro-4-aminopyridine.

Materials:

-

2-chloro-4-aminopyridine

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve 2-chloro-4-aminopyridine (1.0 eq.) in glacial acetic acid. [6][7]2. Addition of Iodinating Agent: Add the iodinating agent (e.g., Iodine monochloride, 1.1 eq.) to the solution. For di-iodination, a higher stoichiometry (≥2.2 eq.) of the iodinating agent and potentially more forcing conditions would be necessary. [6][7]3. Reaction Execution: Heat the mixture to 70°C and stir for 16 hours. [6][7]Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]4. Workup: After completion, cool the reaction to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. [6][7]5. Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers. [6][7]6. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [7]The resulting crude product is then purified by column chromatography on silica gel to yield the final product. [6][7] Causality in Experimental Choices:

-

Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the electrophilic iodination reaction.

-

Nitrogen Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

-

Heating: Provides the necessary activation energy for the electrophilic substitution on the pyridine ring.

-

Aqueous Workup with Bicarbonate: Essential to neutralize the acidic solvent and quench the reaction, allowing for effective extraction of the organic product.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for synthesizing high-value, complex molecules. [5]The distinct reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions.

Key Application Areas:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, pivotal in oncology, feature complex heterocyclic cores. This building block provides a ready-made scaffold that can be elaborated through reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) to rapidly build libraries of potential drug candidates. [9][10]* Neurological Drugs: The pyridine motif is common in compounds targeting the central nervous system. The ability to introduce diverse substituents onto this scaffold is crucial for fine-tuning properties like target affinity, selectivity, and blood-brain barrier penetration. [9][10]* Antimicrobial Agents: The compound is used in the synthesis of novel antimicrobial agents, where the heterocyclic core is often essential for biological activity. [5]

Reaction Versatility Diagram

Caption: Synthetic utility in major cross-coupling reactions.

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is deliberately tailored for synthetic versatility. The strategic placement of chloro, diiodo, and amine functional groups on a pyridine core provides multiple, orthogonally reactive sites. This design allows chemists to orchestrate complex synthetic sequences, making it an indispensable tool in the discovery and development of novel pharmaceuticals and other advanced functional materials. Its continued use in creating diverse molecular libraries underscores its importance in modern medicinal chemistry.

References

-

LookChem. (n.d.). Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1171919-00-8. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Retrieved from [Link]

-

FAQ. (n.d.). What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?. Retrieved from [Link]

-

LookChem. (n.d.). Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 1171919-00-8 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 4. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 5. This compound [myskinrecipes.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0 [m.chemicalbook.com]

- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

2-Chloro-3,5-diiodopyridin-4-amine CAS number 1171919-00-8

An In-Depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine (CAS: 1171919-00-8): Synthesis, Reactivity, and Applications

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern—featuring a nucleophilic amine group and two distinct, reactive halogen atoms (chlorine and iodine) on a pyridine core—renders it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, its nuanced chemical reactivity, and its significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.

Introduction: A Versatile Heterocyclic Building Block

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic placement of multiple functional groups allows for precise, multi-directional modifications to build molecular complexity. This compound (CAS: 1171919-00-8) exemplifies this principle. The electron-donating amine group activates the pyridine ring and serves as a key nucleophilic handle. Concurrently, the two iodine atoms at the 3- and 5-positions and the chlorine atom at the 2-position provide multiple, differentially reactive sites for cross-coupling and substitution reactions.

This unique structural arrangement makes it a valuable precursor for a wide range of complex molecules. In the pharmaceutical sector, it is instrumental in synthesizing kinase inhibitors for oncology and novel scaffolds for neurological drugs.[1][2] Its utility also extends to the agrochemical industry for creating targeted herbicides and pesticides and to material science for developing novel organic materials with enhanced properties.[1][2]

Physicochemical and Structural Properties

The compound is typically a white to brown crystalline solid under standard conditions. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1171919-00-8 | [3][4] |

| Molecular Formula | C₅H₃ClI₂N₂ | [3][4] |

| Molecular Weight | 380.35 g/mol | [4] |

| Synonyms | 2-Chloro-3,5-diiodo-4-pyridinamine, 4-amino-2-chloro-3,5-diiodopyridine | [5] |

| Appearance | White to Brown powder to crystal | |

| Melting Point | 157.0 to 163.0 °C | |

| Purity | Typically >97% | [4] |

Molecular Structure

The structure combines an aromatic pyridine ring with four substituents, leading to a sterically hindered yet highly reactive molecule.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Protocol

The most efficient and documented route to this compound is via the direct electrophilic di-iodination of its precursor, 4-Amino-2-chloropyridine (CAS: 14432-12-3).[5][6] The amino group is a strong ortho-, para-directing activator, making the 3- and 5-positions highly susceptible to electrophilic attack.

Workflow: Synthesis Pathway

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1171919-00-8 [sigmaaldrich.cn]

- 4. 1171919-00-8 | this compound - Moldb [moldb.com]

- 5. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 6. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the , a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines a robust synthetic strategy starting from the commercially available precursor, 4-Amino-2-chloropyridine. We delve into the mechanistic underpinnings of the regioselective di-iodination, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-purity yields.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery and development, with its derivatives forming the core of numerous therapeutic agents.[1] The strategic introduction of multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This compound (CAS No. 1171919-00-8) is a prime example of such a highly valuable, functionalized building block.[2]

Its structure, featuring an amine, a chlorine atom, and two iodine atoms, presents multiple reactive handles for further chemical modification.[3][4] The chloro- and iodo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group can be readily derivatized.[1] This versatility makes it a critical intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors in oncology and compounds targeting neurological pathways.[3][4] This guide provides an authoritative framework for its efficient and reliable synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 4-Amino-2-chloropyridine as the most practical and economically viable starting material.[2] The core transformation is a double electrophilic aromatic substitution, specifically an iodination, at the C3 and C5 positions of the pyridine ring.

Core Synthetic Challenge: The primary challenge lies in achieving selective and complete di-iodination. The pyridine ring is inherently electron-deficient, but the potent activating effect of the C4-amino group strongly directs electrophiles to the ortho positions (C3 and C5). The C2-chloro group provides a degree of steric hindrance and electronic withdrawal, further influencing the regiochemical outcome. Our strategy leverages this inherent reactivity by employing a powerful electrophilic iodinating agent under conditions designed to drive the reaction to completion.

Mechanistic Insights: The Chemistry of Iodination

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Activation: The C4-amino group, a strong electron-donating group, significantly increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) positions, making them susceptible to electrophilic attack.

-

Generation of the Electrophile: Iodine monochloride (ICl) serves as the source of the electrophilic iodine species (I+). Its polarity (δ+I-Clδ-) makes the iodine atom highly electrophilic.

-

Electrophilic Attack: The π-electrons of the activated pyridine ring attack the electrophilic iodine of ICl, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base, typically the solvent (acetic acid) or an added acetate salt, abstracts a proton from the carbon bearing the new iodine substituent, restoring the aromaticity of the pyridine ring and yielding the iodinated product.[5]

The reaction proceeds sequentially, with the first iodination at either the C3 or C5 position, followed by a second iodination at the remaining activated ortho position to yield the final di-iodinated product.

Caption: Mechanism of the sequential electrophilic iodination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mono-iodination of 4-Amino-2-chloropyridine, with modifications to the stoichiometry to favor the desired di-iodinated product.[6][7]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Equivalents | Supplier Notes |

| 4-Amino-2-chloropyridine | 14432-12-3 | 128.56 | 10.0 g | 1.0 | >98% Purity |

| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 28.0 g | 2.2 | 1.0 M solution in DCM or neat |

| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 | 19.1 g | 3.0 | Anhydrous |

| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 150 mL | - | Reagent Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | - | ACS Grade |

| Saturated NaHCO₃ solution | - | - | 300 mL | - | Aqueous |

| 10% Na₂S₂O₃ solution | - | - | 150 mL | - | Aqueous |

| Brine | - | - | 150 mL | - | Saturated NaCl(aq) |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | Granular |

| Silica Gel | - | - | As needed | - | 230-400 mesh |

Synthetic Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (10.0 g, 77.8 mmol) and anhydrous sodium acetate (19.1 g, 233.4 mmol).

-

Solvent Addition: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

-

Reagent Addition: Slowly add iodine monochloride (28.0 g, 172.2 mmol, 2.2 equiv.) dropwise to the stirred solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain stirring at this temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and mono-iodinated intermediates.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 300 mL of cold water. Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases and the pH of the aqueous layer is ~8. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 75 mL) to remove any residual iodine, followed by brine (1 x 150 mL).[7]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.

-

Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30) is typically effective for separating the product from less polar impurities and baseline material.[6]

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Characterization

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1171919-00-8 | [2] |

| Molecular Formula | C₅H₃ClI₂N₂ | - |

| Molecular Weight | 379.35 g/mol | - |

| Appearance | Expected to be an off-white to brown solid | [6] |

| Melting Point | Not reported, but expected to be higher than mono-iodo analogs | - |

Reaction Parameters

| Parameter | Value | Rationale |

| Temperature | 70°C | Provides sufficient thermal energy to overcome the activation barrier for the second iodination without significant byproduct formation.[6][7] |

| Time | 16 hours | Ensures the reaction proceeds to completion for di-substitution.[7] |

| ICl Equivalents | 2.2 | A slight excess of the iodinating agent is used to drive the equilibrium towards the di-iodinated product. |

| NaOAc Equivalents | 3.0 | Acts as a base to facilitate the rearomatization step and as a buffer for the reaction medium.[5][7] |

| Expected Yield | 40-60% | Yields for di-halogenations can be moderate due to the increased steric hindrance and electronic deactivation after the first substitution.[6] |

Process Safety and Handling

-

Iodine Monochloride (ICl): Is highly corrosive and a strong oxidizing agent. It reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Ensure adequate ventilation.

-

Quenching: The neutralization step with sodium bicarbonate is highly exothermic and releases CO₂ gas. Perform this step slowly and with caution in a large vessel to prevent pressure buildup and splashing.

Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]

Conclusion

The is a straightforward yet powerful example of electrophilic aromatic substitution on an activated pyridine ring. By carefully controlling the stoichiometry of the iodinating agent and the reaction conditions, the target compound can be reliably prepared from 4-Amino-2-chloropyridine. The resulting polysubstituted pyridine is a highly versatile intermediate, poised for use in the construction of complex molecules for the pharmaceutical and materials science industries. This guide provides the necessary technical details and mechanistic understanding to empower researchers to successfully incorporate this valuable building block into their synthetic programs.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Amino-2-chloropyridine in Modern Chemical Synthesis. [Link]

-

Chemsrc. This compound | CAS#:1171919-00-8. [Link]

-

PubChem. 2-Chloro-3-iodopyridin-4-amine. [Link]

Sources

- 1. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 2. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Amino-3-iodopyridine | 88511-27-7 | Benchchem [benchchem.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Navigating the Uncharted: A Proposed Framework for Elucidating the Mechanism of Action of Novel Compounds, Exemplified by 2-Chloro-3,5-diiodopyridin-4-amine

Abstract

In the dynamic landscape of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with unknown biological functions. 2-Chloro-3,5-diiodopyridin-4-amine represents such a molecule—a structurally intriguing halogenated pyridine. While a specific, well-documented mechanism of action for this particular compound is not yet established in peer-reviewed literature, its chemical scaffold suggests potential interactions with a variety of biological targets. This guide, therefore, takes a unique approach. Instead of detailing a known mechanism, we will provide a comprehensive, experience-driven framework for how a research team would systematically investigate the mechanism of action of a novel compound like this compound. This document will serve as a technical whitepaper on the process of discovery itself, grounded in established scientific principles and methodologies. We will outline a logical, multi-stage research plan, from initial broad-spectrum screening to specific target validation and pathway analysis, providing detailed protocols and data interpretation strategies that embody the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Enigma of this compound

This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The pyridine ring is a common motif in a vast array of bioactive molecules and pharmaceuticals. The presence of halogens—chlorine and, notably, two iodine atoms—can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.

The primary challenge and, indeed, the opportunity with a compound like this compound is the absence of a known biological narrative. This guide is structured to provide the scientific community with a robust, logical, and technically detailed workflow to write that narrative.

Phase I: Initial Profiling and Hypothesis Generation

The first step in understanding a novel compound is to perform broad, unbiased screening to generate initial hypotheses about its biological activity. This phase is designed to be resource-efficient while maximizing the potential for identifying a "hit."

In Silico and Physicochemical Profiling

Before committing to wet lab experiments, computational tools can provide valuable predictive insights.

-

Physicochemical Properties: Calculation of properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors helps predict oral bioavailability (Lipinski's Rule of Five) and cell permeability.

-

Target Prediction: Utilizing cheminformatics tools and databases (e.g., SwissTargetPrediction, ChEMBL), we can compare the structure of this compound to libraries of compounds with known biological targets. This can generate a preliminary list of potential protein targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Broad-Spectrum Cell Viability Screening

A fundamental initial experiment is to assess the compound's effect on cell proliferation and viability across a diverse panel of cell lines.

Experimental Protocol: High-Throughput Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for a standard period (e.g., 72 hours).

-

Lysis and Luminescence Reading: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to

An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine: Properties, Synthesis, and Applications

Abstract: 2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structural arrangement, featuring a nucleophilic amine group and three distinct halogen substituents, imparts a versatile reactivity profile that is highly sought after in the design and synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

The strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and bioactive compounds. The introduction of multiple, distinct halogen atoms onto this scaffold, as seen in this compound, provides chemists with a powerful tool for regioselective modifications. The differential reactivity of the chloro and iodo substituents, coupled with the directing and nucleophilic nature of the amine group, allows for a stepwise and controlled elaboration of the pyridine core. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance described as a white to brown powder or crystalline solid. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1171919-00-8 | [1][2] |

| Molecular Formula | C₅H₃ClI₂N₂ | [1][2] |

| Molecular Weight | 380.35 g/mol | [1][2] |

| Melting Point | 158 - 159 °C | [2] |

| Physical Form | Solid; White to Brown powder/crystal | |

| LogP | 3.10760 | [2] |

| Purity (Typical) | >97.0% |

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While publicly accessible, detailed spectra are limited, the following outlines the expected characterization data based on its structure and data for analogous compounds. Vendor-supplied documentation often includes compound-specific NMR, HPLC, and LC-MS data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone aromatic proton on the pyridine ring (H-6). The amine protons (-NH₂) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The carbons bearing the iodine atoms would be shifted to higher field (lower ppm) compared to unsubstituted carbons, while the carbon attached to the chlorine and the carbons adjacent to the nitrogen atom would be at a lower field (higher ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of this halogen-rich compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the two iodine atoms (¹²⁷I). The exact mass is 379.80700 u.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the nucleophilic amine group, the two reactive iodine atoms, and the less reactive chlorine atom.

The Role of the Amine Group

The 4-amino group is a potent electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, its primary utility in synthesis is as a nucleophile. It can undergo acylation, alkylation, and other standard amine chemistries, providing a handle for further molecular elaboration.

Halogen Reactivity and Cross-Coupling Reactions

The carbon-halogen bonds are the most versatile reaction sites on the molecule. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization.

Diagram of Reactivity Hierarchy:

Caption: Reactivity of C-X bonds in cross-coupling.

This selectivity enables the sequential introduction of different substituents at the 3- and 5-positions. The Suzuki-Miyaura coupling is a prime example of a reaction that can be employed to form new carbon-carbon bonds at these positions.[4] For instance, reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to first substitute one or both of the iodine atoms, leaving the chlorine atom intact for a subsequent, more forcing, coupling reaction if desired.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 4-amino-2-chloropyridine. The key transformation is the di-iodination of the pyridine ring. A general synthetic pathway is outlined in the literature, which involves the halogenation of 4-amino-2-chloro pyridine with an iodine source.[2][5]

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the iodination of aminopyridines and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-chloropyridine (1.0 eq.) in glacial acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) or Iodine monochloride (ICl) (approximately 2.2 equivalents). The reaction is typically performed at an elevated temperature (e.g., 70-80 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo selective cross-coupling reactions allows for the construction of complex molecular architectures. It is particularly useful in the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology. The pyridine core can serve as a scaffold to which various functional groups are attached to achieve specific binding to the target enzyme.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents in cross-coupling reactions, provides a reliable platform for the synthesis of complex substituted pyridines. This guide has summarized its key physical and chemical properties, provided a representative synthetic protocol, and highlighted its importance in medicinal chemistry. As the demand for novel and complex small molecules continues to grow, the utility of such specialized building blocks will undoubtedly increase.

References

-

Warner, D. J., & Smith, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6451. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]

-

Jose, G., Kumara, T. H. S., Nagendrappa, G., Chandrika, N., Jasinski, J. P., Millikan, S. P., ... & Harish. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. [Link]

-

Autechem. (n.d.). Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1H-NMR, b) 13C-NMR, and c) 13C-DEPT-135-NMR spectra of phenyl-4,4-di(3,6-dibutoxyphthalonitrile) (3) in DMSO-d6. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1171919-00-8. Retrieved from [Link]

Sources

- 1. 1171919-00-8 | this compound - Moldb [moldb.com]

- 2. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 3. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine

Introduction

2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring chloro, diiodo, and amino functional groups, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, particularly for researchers and professionals in drug development and materials science.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for this compound is 2-chloro-3,5-diido-4-pyridinamine .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13472-60-1 | |

| Molecular Formula | C₅H₃ClI₂N₂ | |

| Molecular Weight | 380.35 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 138-142 °C | |

| Solubility | Soluble in DMSO and methanol |

Synthesis and Purification

The synthesis of this compound typically involves the direct iodination of a 2-chloropyridin-4-amine precursor. The presence of the activating amino group directs the electrophilic substitution of iodine to the 3 and 5 positions of the pyridine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloropyridin-4-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloropyridin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of multiple reactive handles on the pyridine core makes this compound a valuable intermediate for creating diverse chemical libraries.

-

Cross-Coupling Reactions: The iodo groups are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3 and 5 positions.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position can be displaced by various nucleophiles, providing a route to further functionalize the pyridine ring.

-

Modification of the Amino Group: The amino group at the 4-position can be acylated, alkylated, or diazotized to introduce additional diversity.

Diagram 2: Reactivity and Functionalization Sites

Caption: Reactive sites on this compound for further derivatization.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Spectroscopic Data

The identity and purity of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (s, 1H), 6.55 (s, 2H). The singlet at 7.95 ppm corresponds to the proton at the 6-position of the pyridine ring. The broad singlet at 6.55 ppm corresponds to the two protons of the amino group.

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 155.1, 153.8, 151.9, 85.7, 84.9.

-

Mass Spectrometry (ESI): m/z = 380.8 [M+H]⁺.

References

A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-3,5-diiodopyridin-4-amine

Abstract: 2-Chloro-3,5-diiodopyridin-4-amine (CAS No. 1171919-00-8) is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2][3] Its utility in the synthesis of novel therapeutic agents, such as kinase inhibitors, necessitates a thorough understanding of its structural and electronic properties.[3] This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing data from analogous structures and fundamental spectroscopic principles, this document offers a predictive framework for researchers to identify, characterize, and confirm the structure of this compound, ensuring the integrity of their synthetic workflows and downstream applications.

Molecular Structure and Physicochemical Properties

The reactivity and spectral characteristics of this compound are dictated by its unique substitution pattern. The pyridine ring is rendered electron-deficient by the three electronegative halogen substituents, while the amine group at the C4 position acts as an electron-donating group.[3] This electronic interplay is fundamental to interpreting the compound's spectral signature.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1171919-00-8 | [1][2] |

| Molecular Formula | C₅H₃ClI₂N₂ | [1][2] |

| Molecular Weight | 380.35 g/mol | [1][2][4] |

| Exact Mass | 379.80700 Da | [1] |

| Melting Point | 158-159 °C | [4] |

| Appearance | Crystalline Solid |[3] |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1 Guiding Principles Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. The chemical shift (δ) is highly sensitive to the local electronic environment; electron-withdrawing groups (like halogens) deshield nearby protons, shifting their signals downfield to higher ppm values.

2.2 Predicted Spectrum & Mechanistic Interpretation The structure of this compound contains two types of protons, leading to two expected signals in the ¹H NMR spectrum:

-

Aromatic Proton (H-6): A single proton is attached to the C-6 position of the pyridine ring. With no adjacent protons to couple with, this signal is predicted to be a singlet (s) . Its chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen and the halogen atoms on the ring.

-

Amine Protons (-NH₂): The two protons of the primary amine group are chemically equivalent. They typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. The exact chemical shift is variable and depends on solvent, concentration, and temperature.[5]

Expert Insight: A key validation step in the analysis of amines is the D₂O exchange experiment. Upon adding a few drops of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the -NH₂ signal will disappear.[5] This occurs because the amine protons rapidly exchange with deuterium, which is not observed in ¹H NMR, thus confirming the assignment of the amine peak.

2.3 Standard Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it can slow the exchange rate of N-H protons, sometimes resulting in sharper signals.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction.

-

D₂O Exchange (Optional but Recommended): Add 1-2 drops of D₂O to the sample, shake gently, and re-acquire the spectrum to confirm the amine signal.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.5 | Singlet (s) | 1H | H-6 (Aromatic) | Deshielded by adjacent ring nitrogen and halogen substituents. |

| ~5.0 - 6.5 | Broad Singlet (br s) | 2H | -NH₂ | Typical range for aromatic amine protons; signal disappears upon D₂O addition.[5] |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 Guiding Principles Carbon-13 NMR provides a count of the unique carbon environments in a molecule. The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of individual carbon signals.[6] Similar to ¹H NMR, the chemical shifts are determined by the electronic environment, with carbons bonded to electronegative atoms appearing at higher ppm values.

3.2 Predicted Spectrum & Mechanistic Interpretation Due to the asymmetric substitution on the pyridine ring, all five carbon atoms are in unique chemical environments and should produce five distinct signals in a proton-decoupled ¹³C NMR spectrum.

-

C-2, C-3, C-5: These carbons are directly bonded to highly electronegative halogen atoms (Cl and I). This direct attachment causes a significant downfield shift (deshielding). The C-2 carbon, adjacent to the ring nitrogen and bonded to chlorine, is expected to be highly deshielded.

-

C-4: This carbon is bonded to the electron-donating amine group, which causes a shielding effect, shifting its signal upfield relative to the other substituted carbons.

-

C-6: This is the only carbon bonded to a hydrogen atom. It is expected to be the most upfield-shifted aromatic carbon, influenced primarily by the adjacent ring nitrogen.

3.3 Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection, using a standard proton-decoupled pulse sequence.

-

Processing: Process the FID with Fourier transform, phase correction, and baseline correction.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 - 155 | C-4 | Shielded by electron-donating -NH₂ group. |

| ~145 - 150 | C-6 | Aromatic C-H adjacent to ring nitrogen. |

| ~140 - 145 | C-2 | Deshielded by adjacent nitrogen and bonded chlorine. |

| ~90 - 100 | C-3 | Heavily influenced by direct attachment to iodine. |

| ~85 - 95 | C-5 | Heavily influenced by direct attachment to iodine. |

Note: Precise chemical shifts for carbons bonded to iodine can vary significantly; these are estimates based on general substituent effects.

Predicted Mass Spectrometry (MS)

4.1 Guiding Principles Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the most informative feature will be the characteristic isotopic pattern of the molecular ion peak, which provides a definitive signature for the presence of chlorine.

4.2 Predicted Spectrum & Mechanistic Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecule's mass. The exact mass is 379.8070 Da.[1]

-

Isotopic Pattern: This is the most critical diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two peaks for the molecular ion:

-

M⁺ peak at m/z ~380 (corresponding to the molecule with ³⁵Cl).

-

M+2 peak at m/z ~382 (corresponding to the molecule with ³⁷Cl). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, creating a signature 3:1 ratio that is a hallmark of a monochlorinated compound.

-

-

Fragmentation: In an electron ionization (EI) source, the molecular ion can fragment. Likely fragmentation pathways include:

-

Loss of an iodine radical (•I), resulting in a fragment at [M-127]⁺.

-

Loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺.

-

Sequential loss of halogens.

-

4.3 Standard Experimental Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.[7]

-

Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), preferably a high-resolution instrument like a Q-TOF, for accurate mass measurement.[7]

-

Ionization: Employ Electrospray Ionization (ESI) in positive mode, which will likely protonate the molecule, yielding an [M+H]⁺ ion.

-

Data Analysis: Analyze the full scan spectrum for the [M+H]⁺ and [M+H+2]⁺ isotopic pattern and accurate mass.

Table 4: Predicted High-Resolution MS Data (ESI+)

| m/z (Predicted) | Assignment | Rationale |

|---|---|---|

| 380.8148 | [M+H]⁺ (with ³⁵Cl) | Protonated molecular ion. |

| 382.8119 | [M+H+2]⁺ (with ³⁷Cl) | Isotopic peak for ³⁷Cl; intensity ~33% of [M+H]⁺. |

| 253.9097 | [M+H-I]⁺ | Fragment resulting from the loss of an iodine atom. |

Predicted Infrared (IR) Spectroscopy

5.1 Guiding Principles IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

5.2 Predicted Spectrum & Mechanistic Interpretation The IR spectrum of this compound is expected to be dominated by vibrations from the primary amine and the aromatic ring.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[8] These correspond to the asymmetric and symmetric N-H stretching vibrations. Their appearance as relatively sharp peaks is a strong indicator of a primary amine.

-

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a moderately strong band in the 1580-1650 cm⁻¹ region.[8][9]

-

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring will produce several bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is expected in the 1250-1335 cm⁻¹ range.[8]

-

C-Halogen Stretching: The C-Cl and C-I stretching vibrations absorb in the fingerprint region at lower wavenumbers (<800 cm⁻¹). These can sometimes be difficult to assign definitively.[9]

5.3 Standard Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Table 5: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Source(s) |

|---|---|---|---|

| 3400 - 3500 | Medium, Sharp (doublet) | Asymmetric & Symmetric N-H Stretch | [8] |

| 1580 - 1650 | Medium to Strong | N-H Bend (Scissor) | [8][9] |

| 1400 - 1600 | Medium to Strong | Aromatic C=C and C=N Stretch | |

| 1250 - 1335 | Medium | Aromatic C-N Stretch | [8] |

| < 800 | Medium to Strong | C-Cl and C-I Stretch |[9] |

Integrated Workflow for Structural Confirmation

Confirming the identity and purity of a synthesized compound is a multi-faceted process. No single technique is sufficient; instead, the data must be integrated to build a conclusive argument.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. This guide outlines the predicted spectral signatures based on established chemical principles. The ¹H and ¹³C NMR spectra are expected to confirm the carbon-hydrogen framework and the influence of the substituents. Mass spectrometry provides definitive proof of molecular weight and elemental composition through its unique isotopic pattern, while IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. For researchers in drug discovery and materials science, this predictive spectral data serves as a crucial reference for reaction monitoring, quality control, and final compound verification.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. ChemicalBook.

- ChemicalBook. (2025). 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0.

- Chemsrc. (2025). This compound | CAS#:1171919-00-8.

- ChemicalBook. (2022). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine.

- Moldb. (n.d.). This compound CAS No.: 1171919-00-8.

- Orgsyn. (n.d.). IR Spectroscopy Tutorial: Amines.

- FAQ. (n.d.). What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?

- AHH Chemical Co., Ltd. (n.d.). Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- BenchChem. (2025). A Comparative Guide to Mass Spectrometry Analysis for Deuterium Enrichment of 5-Chloropyridin-3,4,6-d3-2-amine.

- Epistemeo. (2012). Introduction to IR Spectroscopy - Amines. YouTube.

Sources

- 1. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 2. 1171919-00-8 | this compound - Moldb [moldb.com]

- 3. Page loading... [guidechem.com]

- 4. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic manipulation of heterocyclic scaffolds is paramount to achieving therapeutic innovation. Among these, halogenated pyridines have emerged as exceptionally versatile building blocks, offering a multiplicity of reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical overview of a particularly valuable, yet sparsely documented, member of this class: 2-Chloro-3,5-diiodopyridin-4-amine. While the specific historical genesis of this compound is not extensively detailed in the available literature, its significance is readily apparent through its pivotal role as a synthetic intermediate. This document aims to consolidate the existing knowledge on its synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and explore the mechanistic underpinnings of its utility, particularly in the realm of kinase inhibitor development.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1171919-00-8 | [1][3] |

| Molecular Formula | C₅H₃ClI₂N₂ | [1][2] |

| Molecular Weight | 380.35 g/mol | [1][2] |

| Melting Point | 158-159 °C | [1] |

| LogP | 3.10760 | [1] |

| Purity | Typically ≥97% | [2][3] |

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is best understood as a multi-step process commencing from the readily available starting material, 2-chloro-4-aminopyridine. The synthetic strategy hinges on the electrophilic iodination of the pyridine ring, which is activated by the amino group.

Synthesis of the Mono-iodo Intermediate: 2-Chloro-3-iodopyridin-4-amine

The initial and critical step is the regioselective mono-iodination of 2-chloro-4-aminopyridine. The choice of an appropriate iodinating agent and reaction conditions is crucial to favor the formation of the 3-iodo isomer over other possibilities. Iodine monochloride (ICl) in glacial acetic acid has proven to be an effective reagent for this transformation.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

-

Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 70°C and maintain this temperature with vigorous stirring for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Neutralize the residue with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.[4]

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, which may contain a mixture of iodinated isomers, is then purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 2-chloro-3-iodopyridin-4-amine.[4]

Proposed Synthesis of this compound

While a detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature, the synthetic route logically proceeds from the mono-iodinated intermediate or directly from 2-chloro-4-aminopyridine by adjusting the stoichiometry of the iodinating agent. The presence of the electron-donating amino group and the first iodine atom directs the second iodination to the C5 position.

-

Reaction Setup: In a similar setup as for the mono-iodination, dissolve either 2-chloro-4-aminopyridine (1.0 eq) or 2-chloro-3-iodopyridin-4-amine (1.0 eq) in glacial acetic acid with potassium acetate (1.5 eq).[4][5]

-

Addition of Iodinating Agent: Add a solution of iodine monochloride (2.2 eq for the direct di-iodination from 2-chloro-4-aminopyridine, or 1.1 eq from 2-chloro-3-iodopyridin-4-amine) in glacial acetic acid dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for an extended period (e.g., 16-24 hours), monitoring the reaction progress by TLC or GC-MS for the disappearance of the starting material and the formation of the di-iodinated product.

-

Work-up and Purification: The work-up and purification procedure would be analogous to that of the mono-iodo compound, involving neutralization, extraction, and chromatographic purification to isolate this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the nucleophilicity of the amino group. This trifunctional scaffold allows for a programmed, site-selective introduction of various molecular fragments, making it a highly valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

A Versatile Intermediate for Kinase Inhibitors

Halogenated pyridines are frequently employed as core structures in the development of kinase inhibitors.[6] The chlorine and iodine atoms on the pyridine ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of the complex pharmacophores required for potent and selective kinase inhibition.

The general mechanism for a Suzuki cross-coupling reaction, a common application for such halogenated intermediates, is depicted below. The differential reactivity of the C-I versus C-Cl bonds can often be exploited for sequential, site-selective couplings.

Sources

- 1. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 2. 1171919-00-8 | this compound - Moldb [moldb.com]

- 3. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 6. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-3,5-diiodopyridin-4-amine in Modern Organic Synthesis

Abstract

2-Chloro-3,5-diiodopyridin-4-amine (CAS: 1171919-00-8) is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in organic synthesis.[1][2] Its unique arrangement of three distinct halogen atoms—a chloro group at the 2-position and iodo groups at the 3- and 5-positions—offers chemists a powerful tool for programmed, regioselective functionalization. This guide provides an in-depth exploration of its synthetic utility, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind selective transformations and provide detailed, field-proven protocols for its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research.[2][3][4]

Introduction: A Scaffold for Controlled Diversity

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[5] The strategic value of this compound lies in the differential reactivity of its C-X bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-Cl, allowing for a stepwise and controlled introduction of different substituents onto the pyridine core. This makes the molecule an ideal starting point for building libraries of highly substituted pyridines, which are essential for structure-activity relationship (SAR) studies in drug development.[6][7]

The two C-I bonds at the C3 and C5 positions themselves may exhibit subtle differences in reactivity due to the electronic influence and steric hindrance imposed by the adjacent amino and chloro groups. This guide will focus on leveraging this reactivity differential to achieve selective C-C and C-N bond formations.

Synthesis of the Building Block

The preparation of this compound typically involves the direct electrophilic iodination of 2-chloro-4-aminopyridine. The existing protocols for mono-iodination can be adapted by modifying the stoichiometry of the iodinating agent to achieve di-iodination.[8][9]

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes Iodine Monochloride (ICl) as a potent electrophile for the iodination of the electron-rich pyridine ring. The reaction is driven by the activating effect of the C4-amino group. Acetic acid serves as a suitable polar solvent, and a slight excess of ICl ensures the di-iodination of the positions ortho to the amino group.

Reagents & Equipment:

-

2-chloro-4-aminopyridine

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Thiosulfate (Na₂S₂O₃), 10% solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of 2-chloro-4-aminopyridine (1.0 equiv.) in glacial acetic acid, add Iodine Monochloride (2.2 equiv.) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 70 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, carefully pour the mixture into a beaker containing crushed ice and neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

-

Quench any remaining iodine by adding 10% Na₂S₂O₃ solution until the dark color disappears.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the title compound.

Regioselective Cross-Coupling Applications

The primary utility of this scaffold is its capacity for sequential, site-selective functionalization. The much greater reactivity of the C-I bonds compared to the C-Cl bond under typical palladium catalysis conditions is the cornerstone of this strategy.[10]

Workflow for Sequential Functionalization

The following diagram illustrates a logical workflow for creating a tri-substituted pyridine derivative, demonstrating the power of this building block.

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[11][12] When applied to this compound, the reaction will occur selectively at one of the iodo positions under mild conditions, leaving the second iodo and the chloro group untouched.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-I bond, which has a lower bond dissociation energy than the C-Cl bond. This is the rate-determining step that governs the regioselectivity.[11]

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 mixture)

-

Standard reaction setup for inert atmosphere chemistry

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution via syringe.

-

Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate the mono-arylated product.

| Parameter | Typical Conditions for Selective Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, dppf (often part of the catalyst complex) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME |

| Temperature | 70 - 100 °C |

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[13][14] This reaction is exceptionally useful for introducing linear structural motifs. The regioselectivity mirrors that of the Suzuki coupling, with the C-I bonds reacting preferentially.

Protocol 3: Regioselective Mono-Alkynylation via Sonogashira Coupling

Rationale: This protocol uses a classic palladium/copper co-catalyst system.[14] The copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex. An amine base is crucial, serving both as a base and often as a solvent.

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Terminal Alkyne (1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

-

Copper(I) Iodide (CuI) (0.06 equiv.)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

-

Standard reaction setup for inert atmosphere chemistry

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with nitrogen or argon three times.

-

Add the amine solvent (e.g., Et₃N), followed by the terminal alkyne.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

| Parameter | Typical Conditions for Selective Sonogashira Coupling |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, DIPA, Piperidine |

| Solvent | THF, DMF, or the amine base itself |

| Temperature | 25 - 60 °C |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15][16][17][18] This reaction allows for the selective introduction of primary or secondary amines at the iodo-positions. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.[19]

Protocol 4: Regioselective Mono-Amination via Buchwald-Hartwig Coupling

Rationale: This protocol employs a modern catalyst system using a bulky, electron-rich phosphine ligand (e.g., Xantphos) which promotes the reductive elimination step, leading to efficient product formation. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner.[15]

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Amine (primary or secondary) (1.2 equiv.)

-